molecular formula C9H8F2O2 B1444882 2',6'-Difluoro-3'-methoxyacetophenone CAS No. 1206593-23-8

2',6'-Difluoro-3'-methoxyacetophenone

Cat. No.: B1444882
CAS No.: 1206593-23-8
M. Wt: 186.15 g/mol
InChI Key: ABYCRPRVOGSMLF-UHFFFAOYSA-N
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Description

2’,6’-Difluoro-3’-methoxyacetophenone is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to an acetophenone core. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,6’-Difluoro-3’-methoxyacetophenone can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 2’,6’-Difluoro-3’-methoxyacetophenone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Difluoro-3’-methoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,6’-Difluoro-3’-methoxyacetophenone is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Difluoro-3’-methoxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry . The methoxy group can also influence its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-Difluoro-3’-methoxyacetophenone is unique due to the combined presence of fluorine atoms and a methoxy group, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,6-difluoro-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(12)8-6(10)3-4-7(13-2)9(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYCRPRVOGSMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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